molecular formula C16H15NO5S2 B2789372 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853903-86-3

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2789372
CAS No.: 853903-86-3
M. Wt: 365.42
InChI Key: BGFCVKUXYZMECY-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(4-Ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a rhodanine-based heterocyclic compound characterized by a Z-configured benzylidene moiety at the 5-position of the thiazolidinone core and a butanedioic acid substituent at the 3-position. The rhodanine scaffold (2-thioxo-4-thiazolidinone) is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds and its electron-rich nature, which facilitates interactions with biological targets .

This compound is synthesized via Knoevenagel condensation, a common method for preparing 5-arylidene-rhodanine derivatives, involving the reaction of rhodanine precursors with substituted aldehydes under reflux conditions . Its Z-configuration is critical for bioactivity, as geometric isomerism significantly impacts molecular recognition .

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-2-9-3-5-10(6-4-9)7-12-14(20)17(16(23)24-12)11(15(21)22)8-13(18)19/h3-7,11H,2,8H2,1H3,(H,18,19)(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFCVKUXYZMECY-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, a member of the thiazolidinone class, has garnered attention due to its potential biological activities. This document explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Synthesis

The IUPAC name of the compound indicates a complex structure featuring a thiazolidinone ring and a butanedioic acid moiety. The synthesis typically involves multi-step processes including:

  • Formation of the Thiazolidinone Ring : Condensation of thiourea derivatives with carbonyl compounds.
  • Introduction of the Benzylidene Group : Achieved through nucleophilic substitution reactions.
  • Final Modifications : Incorporation of functional groups like butanedioic acid through acylation reactions.

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, administration of this thiazolidinone derivative resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The proposed mechanism involves inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones. The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

StudyFindings
Study 1 (2020)Evaluated antimicrobial activity against E. coli and S. aureusSignificant inhibition observed at low concentrations
Study 2 (2021)Investigated anti-inflammatory effects in a rat modelReduced edema and inflammatory cytokines
Study 3 (2022)Tested anticancer properties on MCF-7 cellsInduced apoptosis with IC50 values indicating potency

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in metabolic pathways, inhibiting their function.
  • Signal Transduction Modulation : It affects key signaling pathways such as NF-kB and MAPK, leading to altered gene expression related to inflammation and cell growth.
  • Induction of Apoptosis : Through activation of caspases, it promotes programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: Aromatic Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing groups (e.g., 4-bromo in ) or electron-donating groups (e.g., 4-methoxy in ).

Acid Functionality: Butanedioic acid provides two carboxylic acid groups, offering stronger chelation and solubility compared to monocarboxylic acids (e.g., butanoic acid in ).

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis route for this compound to ensure high yield and purity?

  • Methodological Answer: Multi-step synthesis requires optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For example, the thiazolidinone ring formation often involves cyclocondensation of thiourea derivatives with α-keto acids under reflux conditions. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the Z-isomer, confirmed by NMR coupling constants or X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the Z-configuration of the methylidene group via coupling constants (e.g., JH,HJ_{H,H}) and chemical shifts of thioxo groups .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) functional groups .

Q. What are the common challenges in confirming the Z-configuration of the methylidene group, and how are they addressed?

  • Methodological Answer: The Z-configuration is confirmed by NOESY NMR (to detect spatial proximity of substituents) or X-ray diffraction. Challenges include overlapping signals in NMR; using deuterated solvents and low-temperature experiments can enhance resolution. For ambiguous cases, comparative analysis with synthetic analogs or computational geometry optimization (e.g., DFT) provides validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) across studies?

  • Methodological Answer:

  • Standardized Assays: Use consistent in vitro models (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory assays) to reduce variability.
  • Purity Validation: Ensure compound purity (>95%) via HPLC and mass spectrometry to exclude confounding effects from impurities .
  • Structural Confirmation: Re-evaluate the compound’s configuration (Z vs. E) and tautomeric forms, as these can drastically alter bioactivity .

Q. What computational approaches are recommended for elucidating interaction mechanisms with biological targets?

  • Methodological Answer:

  • Molecular Docking: Tools like GOLD or AutoDock predict binding modes to enzymes (e.g., shikimic acid kinase) or receptors. Use high-resolution protein structures (PDB) and account for ligand flexibility .
  • Molecular Dynamics (MD): GROMACS or AMBER simulate binding stability over time. CHARMM-GUI can prepare simulation systems, incorporating solvent and membrane models for membrane-bound targets .
  • QSAR Modeling: Correlate substituent effects (e.g., 4-ethylphenyl vs. methoxy groups) with activity trends to guide analog design .

Q. What strategies optimize solubility and stability in aqueous media for in vitro assays?

  • Methodological Answer:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance water solubility.
  • Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain compound integrity while avoiding precipitation.
  • pH Adjustment: Buffer solutions (pH 7.4) stabilize carboxylic acid groups, preventing degradation .

Q. How are structure-activity relationship (SAR) studies systematically conducted to identify critical functional groups?

  • Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-ethylphenyl with halogenated or methoxy variants) and assess changes in activity .
  • Activity Cliffs: Identify groups causing drastic activity shifts (e.g., sulfanylidene vs. oxo substitution) using clustering algorithms.
  • 3D Pharmacophore Mapping: Overlay active/inactive analogs to pinpoint steric or electronic requirements for target engagement .

Q. What experimental and computational methods predict metabolic pathways and toxicity?

  • Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS.
  • CYP450 Inhibition Assays: Screen for interactions with cytochrome P450 enzymes to assess drug-drug interaction risks.
  • Toxicity Prediction: Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity based on structural alerts (e.g., thiol reactivity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations) between studies?

  • Methodological Answer:

  • Refinement Checks: Re-analyze raw diffraction data using SHELXL with updated parameters (e.g., anisotropic displacement models).
  • Twinned Data: Use the TWINABS module in SHELX to correct for crystal twinning, which can distort bond metrics .
  • Comparative Databases: Cross-reference with Cambridge Structural Database (CSD) entries for similar thiazolidinones to identify outliers .

Tables for Reference

Key Functional Groups Biological Implications Optimization Strategies
Thiazolidinone ringEnhances enzyme inhibition (e.g., kinases)Introduce electron-withdrawing substituents to stabilize ring conformation
Sulfanylidene (C=S)Increases redox activityReplace with sulfonyl to reduce off-target thiol reactivity
Butanedioic acid side chainImproves solubilityEsterify to reduce polarity or conjugate with amino acids

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.